DACN(Tos2,6-OH)
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Overview
Description
DACN(Tos2,6-OH) is a potent click chemistry reagent featuring an Azide group and a distinctively bent alkyne moiety. This unique structure enhances its reactivity for cycloaddition reactions compared to nonbent acyclic alkynes, especially evident in cyclononyne alkynes which exhibit substantially higher reactivity . The bent configuration adds both electronic and steric effects that intensify the reactivity, facilitating strain-promoted azide-alkyne cycloaddition (SPAAC) .
Mechanism of Action
Target of Action
DACN(Tos2,6-OH) is a click chemistry reagent containing an Azide . The primary targets of DACN(Tos2,6-OH) are molecules containing Alkyne groups . The nitrogens in the Azide group are used as connection points for a variety of functional units .
Mode of Action
The alkyne moiety within the ring of DACN(Tos2,6-OH) has a unique bent structure and high reactivity toward cycloaddition reactions . The reactivity of an alkyne heavily depends on the electronic and steric characteristics of the substituents as well as structural strain . DACN(Tos2,6-OH) can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Biochemical Pathways
The strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes have served for reliable molecular conjugation in a broad range of fields . This process involves the formation of a covalent bond between the Azide and Alkyne groups, which can lead to changes in the biochemical pathways of the target molecules.
Pharmacokinetics
The high thermal and chemical stability of dacn(tos2,6-oh) suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of DACN(Tos2,6-OH)'s action is the formation of a covalent bond between the Azide and Alkyne groups of the target molecules . This can lead to changes in the molecular and cellular functions of the target molecules, depending on their roles in the cell.
Action Environment
The action of DACN(Tos2,6-OH) is influenced by the environment in which it is used. Its high thermal and chemical stability suggests that it can maintain its reactivity in a variety of conditions . .
Biochemical Analysis
Biochemical Properties
DACN(Tos2,6-OH) plays a significant role in biochemical reactions, primarily through its involvement in click chemistry. The alkyne moiety within DACN(Tos2,6-OH) interacts with azide-containing molecules, facilitating copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making DACN(Tos2,6-OH) a valuable tool for labeling and tracking biomolecules. It interacts with various enzymes and proteins that contain azide groups, forming stable triazole linkages .
Cellular Effects
DACN(Tos2,6-OH) influences cellular processes by enabling the precise modification of biomolecules within cells. It can be used to label proteins, nucleic acids, and other cellular components, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, DACN(Tos2,6-OH) can be used to tag proteins with fluorescent markers, allowing researchers to visualize and track protein dynamics in live cells .
Molecular Mechanism
At the molecular level, DACN(Tos2,6-OH) exerts its effects through the formation of covalent bonds with azide-containing biomolecules. The strain-promoted azide-alkyne cycloaddition (SPAAC) mechanism involves the alkyne group of DACN(Tos2,6-OH) reacting with the azide group to form a stable triazole ring. This reaction is highly efficient and does not require a copper catalyst, making it suitable for use in biological systems where copper can be toxic .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DACN(Tos2,6-OH) can change over time due to its stability and degradation properties. DACN(Tos2,6-OH) is known for its high thermal and chemical stability, which ensures its long-term effectiveness in biochemical experiments. Over extended periods, it may undergo degradation, which can affect its reactivity and the outcomes of experiments .
Dosage Effects in Animal Models
The effects of DACN(Tos2,6-OH) vary with different dosages in animal models. At optimal dosages, DACN(Tos2,6-OH) effectively labels biomolecules without causing significant toxicity. At high doses, it may exhibit toxic effects, including potential disruption of cellular functions and adverse physiological responses. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
DACN(Tos2,6-OH) is involved in metabolic pathways that include interactions with enzymes and cofactors. It participates in the formation of triazole linkages through SPAAC, which can influence metabolic flux and metabolite levels. The presence of DACN(Tos2,6-OH) in metabolic pathways can alter the distribution and concentration of metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, DACN(Tos2,6-OH) is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of DACN(Tos2,6-OH) is crucial for its effectiveness in labeling and tracking biomolecules .
Subcellular Localization
DACN(Tos2,6-OH) exhibits specific subcellular localization, which is influenced by targeting signals and post-translational modifications. It can be directed to particular organelles or compartments within the cell, where it performs its function. The subcellular localization of DACN(Tos2,6-OH) is essential for its role in modifying and tracking biomolecules in targeted regions of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for DACN(Tos2,6-OH) involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The compound is typically produced in specialized chemical manufacturing facilities equipped with advanced technology to handle the reactive intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
DACN(Tos2,6-OH) undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The bent alkyne moiety facilitates strain-promoted azide-alkyne cycloaddition (SPAAC) and copper-catalyzed azide-alkyne cycloaddition (CuAAc).
Substitution Reactions: The Azide group can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Cycloaddition Reactions: Common reagents include Azide-containing molecules and copper catalysts for CuAAc.
Substitution Reactions: Various nucleophiles can be used to substitute the Azide group under appropriate conditions.
Major Products Formed
Cycloaddition Reactions: The major products are triazole derivatives formed through SPAAC and CuAAc.
Substitution Reactions: The products depend on the specific nucleophiles used in the reactions.
Scientific Research Applications
DACN(Tos2,6-OH) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Cyclooctynes: Similar in reactivity but DACNs demonstrate superior thermal and chemical stabilities.
Cyclononyne Alkynes: Exhibit higher reactivity due to the bent configuration.
Uniqueness
DACN(Tos2,6-OH) is unique due to its distinctively bent alkyne moiety, which enhances its reactivity for cycloaddition reactions compared to nonbent acyclic alkynes . This structural feature provides both electronic and steric effects that intensify the reactivity, making it a valuable reagent in various scientific applications .
Properties
IUPAC Name |
1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-17-5-9-20(10-6-17)29(25,26)22-13-3-4-14-23(16-19(24)15-22)30(27,28)21-11-7-18(2)8-12-21/h5-12,19,24H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNMISHKRVDSMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC#CCN(CC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.